
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with a morpholine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a morpholine ring attached to an acetamide group and a dimethyloctyl chain, with a hydrochloride salt form.
準備方法
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethyloctylamine under controlled conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or toluene. The temperature and pH are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process.
化学反応の分析
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. The reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
科学的研究の応用
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes.
類似化合物との比較
4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include other morpholine derivatives such as 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride and 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride.
Uniqueness: The unique structure of this compound, particularly the dimethyloctyl chain, imparts specific properties that may enhance its biological activity or chemical reactivity compared to other derivatives.
特性
CAS番号 |
109654-32-2 |
|---|---|
分子式 |
C16H33ClN2O2 |
分子量 |
320.9 g/mol |
IUPAC名 |
N-(2-methylnonan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O2.ClH/c1-4-5-6-7-8-9-16(2,3)17-15(19)14-18-10-12-20-13-11-18;/h4-14H2,1-3H3,(H,17,19);1H |
InChIキー |
XWBYVFMLDPXYJO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


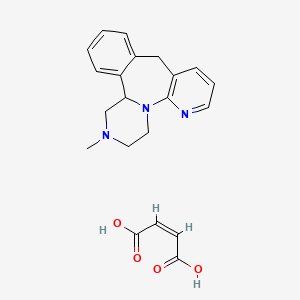
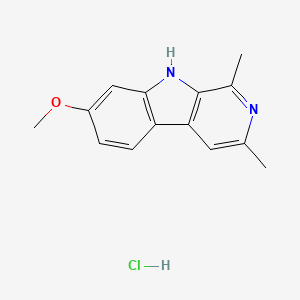
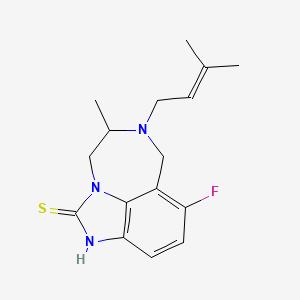

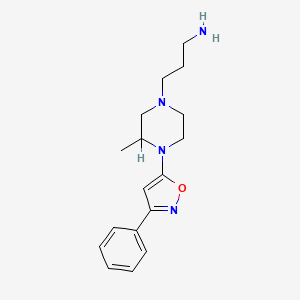
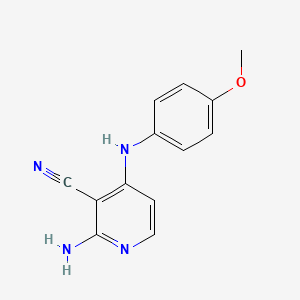
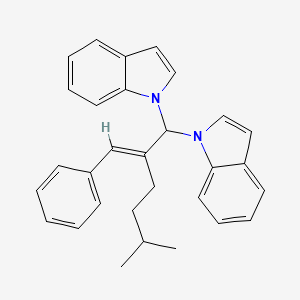


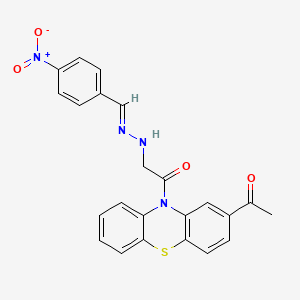
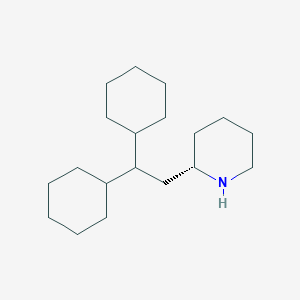
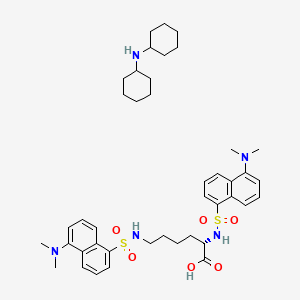

![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
